![molecular formula C14H12ClNO4S B12541549 Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- CAS No. 668261-31-2](/img/structure/B12541549.png)
Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- is a chemical compound with a complex structure that includes a benzoic acid core, a chlorophenyl group, and a sulfonamide linkage. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the chlorophenyl group. This is followed by the introduction of the sulfonamide group through a reaction with a suitable sulfonyl chloride. The final step involves the methylation of the amino group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. Common reagents used in these processes include chlorinating agents, sulfonyl chlorides, and methylating agents.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, flavors, and preservatives.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, leading to more potent effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-(methylamino)-: This compound lacks the chlorophenyl group and has different chemical properties.
Benzoic acid, 4-(sulfonamido)-: This compound lacks the methylamino group and has different reactivity.
Uniqueness
Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
668261-31-2 |
|---|---|
Formule moléculaire |
C14H12ClNO4S |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methylsulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H12ClNO4S/c15-12-5-1-10(2-6-12)9-16-21(19,20)13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18) |
Clé InChI |
RDXUKQWCVYIQGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


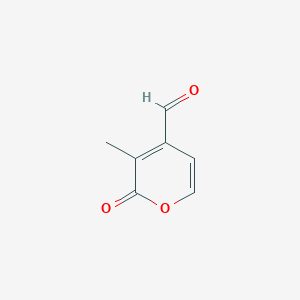
![2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12541475.png)
![S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine](/img/structure/B12541481.png)
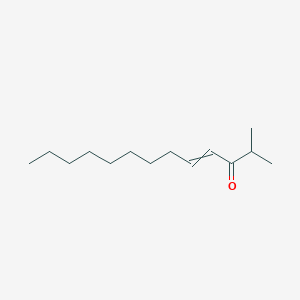
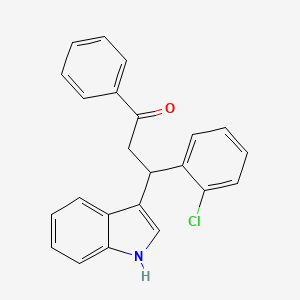
![4-([1,1'-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one](/img/structure/B12541495.png)
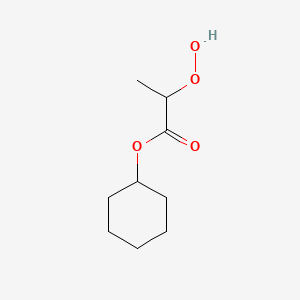
![3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one](/img/structure/B12541501.png)
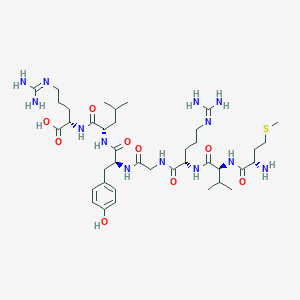
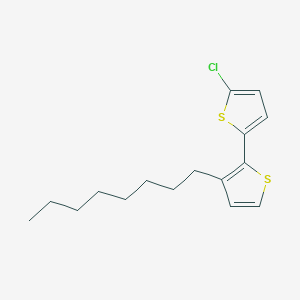
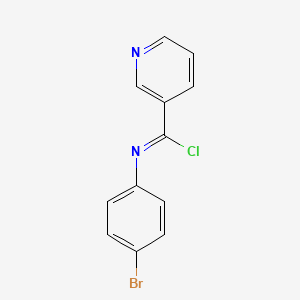
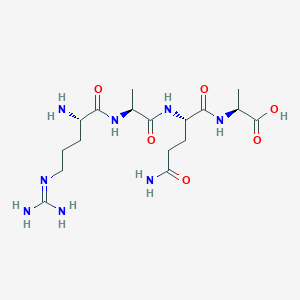
![(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile](/img/structure/B12541536.png)
![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)
